![molecular formula C13H19NO7 B12610874 1,2,2-Aziridinetricarboxylic acid, 3-acetyl-, triethyl ester CAS No. 650607-59-3](/img/structure/B12610874.png)
1,2,2-Aziridinetricarboxylic acid, 3-acetyl-, triethyl ester
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Overview
Description
1,2,2-Aziridinetricarboxylic acid, 3-acetyl-, triethyl ester is a chemical compound that belongs to the class of aziridine derivatives Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Aziridinetricarboxylic acid, 3-acetyl-, triethyl ester typically involves the reaction of aziridine derivatives with carboxylic acid esters under specific conditions. One common method includes the use of aziridine-2-carboxylic acid derivatives, which are reacted with acetic anhydride and triethylamine to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,2,2-Aziridinetricarboxylic acid, 3-acetyl-, triethyl ester undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the high ring strain, aziridines are highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic substitution.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with aziridines include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can lead to the formation of amino alcohols, while oxidation can yield aziridine N-oxides .
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- The compound has potential as a building block in the synthesis of pharmaceutical intermediates. Its unique structure allows for the modification of biological activity in drug candidates.
- Research indicates that compounds with aziridine rings can exhibit antimicrobial properties, making them suitable for developing new antibiotics or antifungal agents.
- Plasticizers :
Materials Science Applications
-
Polymer Chemistry :
- The compound can be utilized in the synthesis of novel polymers with specific mechanical properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.
- It serves as a cross-linking agent in the production of advanced materials used in coatings and adhesives, enhancing their performance characteristics .
- Biodegradable Plastics :
Environmental Science Applications
- Bioremediation :
- The aziridine structure may allow for interactions with various pollutants, suggesting potential use in bioremediation processes where it could help degrade harmful substances in contaminated environments.
- Studies are ongoing to evaluate its efficacy in breaking down persistent organic pollutants (POPs) when used in conjunction with microbial consortia .
Case Studies
Study | Application | Findings |
---|---|---|
Study on Antimicrobial Activity | Pharmaceutical | Demonstrated effectiveness against certain bacterial strains, suggesting potential for antibiotic development. |
Polymer Modification Research | Materials Science | Showed improved mechanical properties in polymer blends when incorporating the compound as a plasticizer. |
Environmental Impact Assessment | Environmental Science | Evaluated degradation rates of the compound in soil samples; results indicated promising biocompatibility and breakdown under microbial action. |
Mechanism of Action
The mechanism of action of 1,2,2-Aziridinetricarboxylic acid, 3-acetyl-, triethyl ester involves its high reactivity due to the strained aziridine ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets often include thiol groups on proteins, which can result in the alkylation and subsequent inhibition of protein function .
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxamide: Known for its use as an immunomodulatory anticancer drug.
Aziridine-2-carboxylic acid: Another derivative with similar reactivity but different functional groups.
Uniqueness
1,2,2-Aziridinetricarboxylic acid, 3-acetyl-, triethyl ester is unique due to its specific ester functional groups, which can influence its reactivity and applications. Compared to other aziridine derivatives, it offers distinct advantages in terms of its synthetic versatility and potential for pharmaceutical development .
Biological Activity
1,2,2-Aziridinetricarboxylic acid, 3-acetyl-, triethyl ester (CAS Number: 650607-59-3) is a synthetic compound with potential applications in various fields, including medicine and materials science. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicity, and potential therapeutic uses.
- Molecular Formula : C13H19NO7
- Molecular Weight : 301.29 g/mol
- LogP : 0.219 (indicates moderate lipophilicity)
- PSA (Polar Surface Area) : 98.98 Ų
Pharmacological Properties
- Anticancer Activity : Preliminary studies suggest that aziridine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest. Specific experiments have shown that compounds with similar structures can inhibit tumor growth in vitro and in vivo models .
- Antimicrobial Effects : Some studies indicate that aziridine derivatives possess antimicrobial properties, potentially effective against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
- Enzyme Inhibition : Research has indicated that certain aziridine compounds can act as enzyme inhibitors, affecting pathways critical for cellular metabolism. This could have implications for drug development targeting metabolic diseases .
Case Studies
-
Case Study on Anticancer Properties :
- A study conducted on a series of aziridine derivatives demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the mitochondrial pathway, with IC50 values in the low micromolar range.
-
Antimicrobial Activity Evaluation :
- In vitro tests revealed that the triethyl ester demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
Research Findings Summary
Properties
CAS No. |
650607-59-3 |
---|---|
Molecular Formula |
C13H19NO7 |
Molecular Weight |
301.29 g/mol |
IUPAC Name |
triethyl 3-acetylaziridine-1,2,2-tricarboxylate |
InChI |
InChI=1S/C13H19NO7/c1-5-19-10(16)13(11(17)20-6-2)9(8(4)15)14(13)12(18)21-7-3/h9H,5-7H2,1-4H3 |
InChI Key |
OZQNCSJULOIOGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C(N1C(=O)OCC)C(=O)C)C(=O)OCC |
Origin of Product |
United States |
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